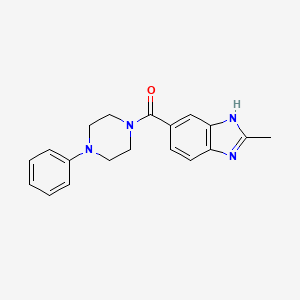

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14976374

Molecular Formula: C19H20N4O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N4O |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | (2-methyl-3H-benzimidazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C19H20N4O/c1-14-20-17-8-7-15(13-18(17)21-14)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,21) |

| Standard InChI Key | UDAHKSVRIDKLFG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Introduction

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that combines a benzimidazole moiety with a piperazine ring, linked by a methanone functional group. This structural diversity suggests potential biological activities, particularly in pharmacological applications. The benzimidazole structure is known for its contribution to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Methods

The synthesis of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone typically involves several key steps, including the reaction of benzimidazole derivatives with piperazine-based compounds under specific conditions. These reactions are often carried out under controlled conditions to ensure selectivity and yield.

Biological Activities and Potential Applications

Studies on compounds similar to (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone suggest potential biological activities, including:

-

Antimicrobial Activity: Benzimidazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains .

-

Anticancer Activity: Some benzimidazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation .

-

Pharmacological Applications: The combination of benzimidazole and piperazine moieties may enhance the compound's ability to interact with multiple biological targets, making it a valuable candidate for further research and development.

Characterization Techniques

Characterization of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS) to confirm the presence of functional groups and determine the molecular weight.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone | C19H20N4O | 320.4 | Benzimidazole and piperazine moieties, methanone functional group |

| 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole | Not specified | Not specified | Nitro and piperazine moieties, potential biological activity |

| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Not specified | Not specified | Inhibits 11β-hydroxysteroid dehydrogenase type 1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume